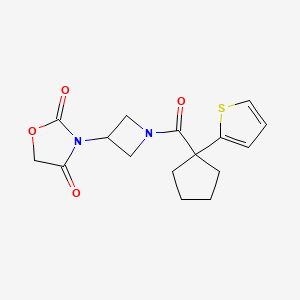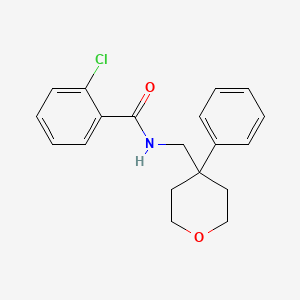![molecular formula C16H18N4OS2 B2369699 (E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide CAS No. 1173583-35-1](/img/structure/B2369699.png)
(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole, which is an organic five-aromatic ring compound with a general formula of C3H3NS . Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . They have potent biological applications and show similar chemical and physical properties to pyridine and pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been achieved by reacting 2-aminobenzothiazole and substituted 2- (1-methyl-1H-indole-3-carbonyl)-3,3-bis (methylthio)acrylonitrile in the presence of a catalytic amount of sodium hydride in THF . Another method involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
Thiazoles have resonating structures, some of which are possible with the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .Applications De Recherche Scientifique
Antibacterial Agents
- A study by Palkar et al. (2017) discusses the design and synthesis of novel compounds structurally related to your compound of interest. These compounds, including 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The compounds were also assessed for cytotoxic activity, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).
Antimicrobial Activity
- Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole-2-semicarbazides and derived compounds, such as 3-methyl-N-(4-substituted-1Â3Â- thiazol-2Â-yl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carboxamides. These compounds were screened for antimicrobial activity (Basavarajaiah & Mruthyunjayaswamy, 2008).
Anti-Tumor Agents
- Nassar et al. (2015) developed a method to obtain compounds like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which bear structural resemblance to your compound. These compounds demonstrated significant effects in mouse tumor model cancer cell lines, suggesting potential as anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Mycobacterium Tuberculosis Inhibition
- Reddy et al. (2014) designed molecules incorporating the thiazole aminopiperidine core, similar to your compound, for Mycobacterium tuberculosis DNA GyrB inhibition. One of the compounds showed promising inhibitor activity and was not cytotoxic in eukaryotic cells at certain concentrations (Reddy et al., 2014).
Heterocyclic Synthesis
- Mohareb et al. (2004) synthesized benzo[b]thiophen-2-yl-hydrazonoesters, which are structurally related to your compound, and investigated their reactivity to yield various heterocyclic derivatives (Mohareb et al., 2004).
Propriétés
IUPAC Name |
2-ethyl-N-[3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-20-13(8-9-17-20)15(21)18-16-19(10-11-22-2)12-6-4-5-7-14(12)23-16/h4-9H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGCZSIWIPYBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CCSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2369619.png)



![Methyl 2-{[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B2369625.png)

![[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![1-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2369630.png)

![rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride, cis](/img/structure/B2369633.png)
![4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine](/img/structure/B2369634.png)

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2369638.png)